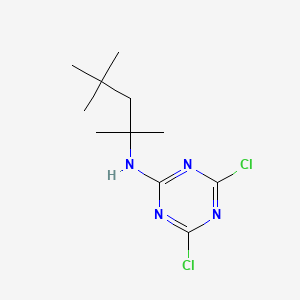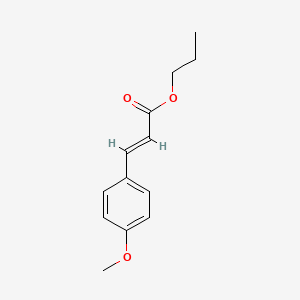
Propyl p-methoxycinnamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl p-methoxycinnamate is an organic compound that belongs to the class of cinnamates. It is an ester formed from p-methoxycinnamic acid and propanol. This compound is known for its pleasant fragrance and is widely used in the cosmetic and pharmaceutical industries due to its UV-absorbing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl p-methoxycinnamate can be synthesized through the esterification of p-methoxycinnamic acid with propanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar esterification processes. The use of biocatalysts, such as lipases, has also been explored to achieve a more environmentally friendly and efficient synthesis. For instance, Rhizopus oryzae lipase has been used to catalyze the esterification of p-methoxycinnamic acid with propanol under mild conditions, resulting in high yields .
Chemical Reactions Analysis
Types of Reactions
Propyl p-methoxycinnamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form p-methoxybenzoic acid.
Reduction: The double bond in the cinnamate structure can be reduced to form the corresponding saturated ester.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
- p-Methoxybenzoic acid
Reduction: this compound
Substitution: Various substituted cinnamates depending on the nucleophile used
Scientific Research Applications
Propyl p-methoxycinnamate has a wide range of applications in scientific research:
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of propyl p-methoxycinnamate involves its ability to absorb UV radiation, thereby protecting the skin from harmful UV rays. It acts by dissipating the absorbed energy as heat, preventing the formation of reactive oxygen species that can cause cellular damage. Additionally, its antioxidant properties contribute to its protective effects by neutralizing free radicals .
Comparison with Similar Compounds
Similar Compounds
- Ethyl p-methoxycinnamate
- Octyl p-methoxycinnamate
- Methyl p-methoxycinnamate
Comparison
Propyl p-methoxycinnamate is unique due to its specific ester group, which influences its solubility, volatility, and UV-absorbing properties. Compared to ethyl and methyl p-methoxycinnamate, this compound has a higher molecular weight and different physical properties, making it suitable for specific applications in cosmetics and pharmaceuticals. Octyl p-methoxycinnamate, on the other hand, is more commonly used in sunscreens due to its higher UVB absorption capacity .
Properties
CAS No. |
68141-12-8 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
propyl 3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H16O3/c1-3-10-16-13(14)9-6-11-4-7-12(15-2)8-5-11/h4-9H,3,10H2,1-2H3 |
InChI Key |
WZXKPNYMUZGZIA-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C=CC1=CC=C(C=C1)OC |
Isomeric SMILES |
CCCOC(=O)/C=C/C1=CC=C(C=C1)OC |
Canonical SMILES |
CCCOC(=O)C=CC1=CC=C(C=C1)OC |
Key on ui other cas no. |
68141-12-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-1,17-dimethyl-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B1623570.png)
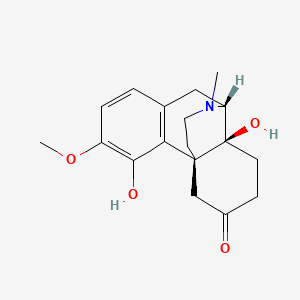
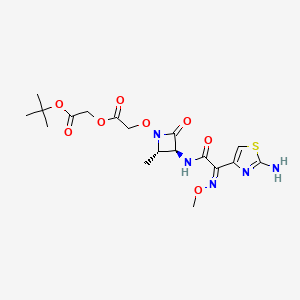

![6-[[(1S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-1-(4-hydroxyphenyl)-2-oxoethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1623576.png)

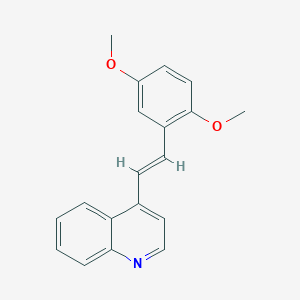
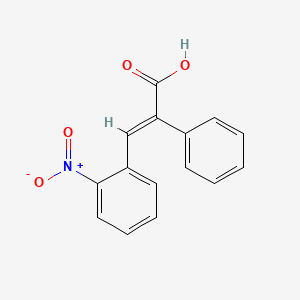

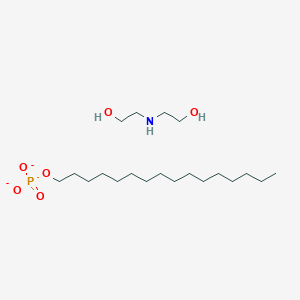
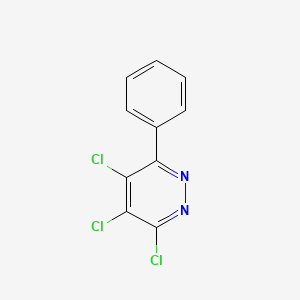
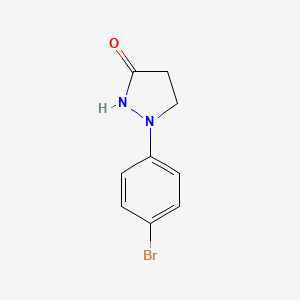
![Dibenzo[j,l]fluoranthene](/img/structure/B1623591.png)
